molecular formula C16H15N3O3S B4580491 3-methyl-4-(4-morpholinylcarbonyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine

3-methyl-4-(4-morpholinylcarbonyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine

Cat. No. B4580491
M. Wt: 329.4 g/mol
InChI Key: UDABTMQTUGWUIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves various chemical reactions, including the treatment of precursor molecules with specific reagents under controlled conditions to form complex structures. For example, the reaction of 2-(Aroyl, methylidene)-3-aryl-5-dicyanomethylene thiazolidine-4-on derivatives with morpholine forms complex structures, which upon hydrolysis lead to pyrrolo[3,4-c]-pyridine derivatives (Zaleska, 1987)(Zaleska, 1987). Similarly, the synthesis of isoxazolo[3,4-d]pyridazines and other heterocyclic derivatives from hydrazonoyl halides demonstrates the versatility of chemical reactions in constructing complex heterocyclic systems (Abdelhamid & Al-Atoom, 2006)(Abdelhamid & Al-Atoom, 2006).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like 3-methyl-4-(4-morpholinylcarbonyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine is crucial for understanding its reactivity and properties. Studies involving X-ray crystallography and spectral data analysis provide insights into the arrangement of atoms within the molecule and its electronic structure. For instance, the structural elucidation of related compounds such as pyrazolo[3,4-c]isoquinolines and hexahydrocyclohepta[d]pyrazolo[3,4-b]pyridines through X-ray analysis reveals the spatial orientation of atoms and functional groups, impacting their chemical behavior (Dyachenko, Rusanov, & Vovk, 2013)(Dyachenko, Rusanov, & Vovk, 2013).

Chemical Reactions and Properties

The chemical reactivity of 3-methyl-4-(4-morpholinylcarbonyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine and related compounds involves a range of reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. These reactions are essential for modifying the compound's structure and introducing new functional groups, thereby altering its properties. For example, the synthesis of imidazo[1,2-a]pyridines and isoxazolines demonstrates the compound's versatility in participating in different chemical reactions (Gaywood & Mcnab, 2010)(Gaywood & Mcnab, 2010).

Scientific Research Applications

Synthesis and Derivative Formation

The scientific research on 3-methyl-4-(4-morpholinylcarbonyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine largely focuses on its synthesis and the formation of various derivatives. For instance, Al-Issa (2012) explored the synthesis of a series of pyridine derivatives, which may include compounds structurally related to the one . This process involved reactions with different compounds to produce various derivatives, demonstrating the compound's versatility in chemical synthesis (Al-Issa, 2012).

Heterocyclic Chemistry

Gruner, Böttcher, and Gewald (2008) described the synthesis of novel thieno-pyridones and related compounds. They demonstrated the possibility of replacing the methylthio group with a morpholino group in these compounds. The study provides insights into the structural characterization and synthesis of heterocyclic compounds, which are essential for understanding the properties and potential applications of the mentioned isoxazolo[5,4-b]pyridine (Gruner, Böttcher, & Gewald, 2008).

Reactions with Secondary Dialkylamines

Kalogirou and Koutentis (2014) studied the reactions of selected bromoisothiazole carbonitriles with secondary dialkylamines, including morpholine. This research is relevant for understanding the chemical behavior and potential reactivity of the specified isoxazolo[5,4-b]pyridine in different chemical environments (Kalogirou & Koutentis, 2014).

properties

IUPAC Name

(3-methyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-10-14-11(16(20)19-4-6-21-7-5-19)9-12(13-3-2-8-23-13)17-15(14)22-18-10/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDABTMQTUGWUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CS3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Methyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl](morpholin-4-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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